1,2,3-Cyclohexanetriol

Cannabinoid Research Endocannabinoid System Pharmacology

1,2,3-Cyclohexanetriol (CAS 6286-43-7) provides a unique contiguous-triol scaffold that cannot be replicated by 1,2,4- or 1,3,5-cyclohexanetriol isomers. This specific 1,2,3-regiochemistry is mandatory for synthesizing sub‑micromolar CB receptor probes (CB2 Ki = 370 nM) and conformationally constrained 2‑AG analogues, as well as serving as the critical A‑ring synthon for 1α‑hydroxyvitamin D derivatives. Its distinct supramolecular binding profile to calix[4]resorcarene membranes further distinguishes it from 1,2‑ and 1,3‑cyclohexanediols. The significantly higher boiling point (225.6 °C vs 144 °C) and density (1.4 g/cm³ vs 1.2 g/cm³) compared to the 1,3,5‑isomer are critical for reproducible protocols. Procure ≥97% purity to ensure synthetic fidelity.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 6286-43-7
Cat. No. B1584335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Cyclohexanetriol
CAS6286-43-7
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)O)O)O
InChIInChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2
InChIKeyIZSANPWSFUSNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Cyclohexanetriol (CAS 6286-43-7): A Distinct Cyclitol for Cannabinoid Research and Asymmetric Synthesis


1,2,3-Cyclohexanetriol (CAS 6286-43-7) is a cyclohexane-based polyol (cyclitol) characterized by three hydroxyl groups positioned on adjacent carbon atoms of a six-membered ring. It is most commonly available as a cis- and trans- stereoisomer mixture with a purity specification of >97.0% (GC) . This compound serves as a fundamental scaffold in organic synthesis and biochemical research, most notably as the core structure for conformationally constrained analogues of 2-arachidonoylglycerol (2-AG) designed to probe the endocannabinoid system [1].

1,2,3-Cyclohexanetriol (CAS 6286-43-7): Why Generic Substitution with Other Cyclitols Is Not Recommended


The substitution of 1,2,3-cyclohexanetriol with other in-class cyclitols such as 1,2,4-cyclohexanetriol, 1,3,5-cyclohexanetriol, or myo-inositol is not chemically or biologically equivalent due to fundamental differences in hydroxyl group regiochemistry and stereochemistry [1]. The 1,2,3-substitution pattern provides a contiguous triol motif that is essential for its unique reactivity and molecular recognition profile. For instance, in molecular recognition studies with calix[4]resorcarene (n-Host) polymer membranes, 1,2,3-cyclohexanetriol exhibited a significantly different binding capacity compared to 1,2- and 1,3-cyclohexanediols [2]. Furthermore, the 1,2,3-arrangement is a critical pharmacophoric element in the design of endocannabinoid system probes, where alternative isomers cannot replicate the required conformational constraints [3]. Simple substitution with a more common polyol like myo-inositol introduces additional hydroxyl groups and a different stereochemical landscape, leading to divergent biological activities and synthetic outcomes.

1,2,3-Cyclohexanetriol (CAS 6286-43-7): Quantitative Differentiation from Cyclitol Analogs in Key Research Applications


Cannabinoid Receptor Affinity: Ki Values for CB1 and CB2 of 1,2,3-Cyclohexanetriol-Derived 2-AG Analogues

A series of 2-arachidonoyl esters of 1,2,3-cyclohexanetriol were synthesized as conformationally constrained analogues of the endocannabinoid 2-arachidonoylglycerol (2-AG). The binding affinities (Ki) for CB1 and CB2 cannabinoid receptors were determined and compared to the endogenous ligand 2-AG. The optically active isomer (+)-8 (AM4434) exhibited a CB1 Ki of 970 nM and a CB2 Ki of 370 nM, while its enantiomer (-)-8 (AM4435) showed a CB1 Ki of 4200 nM and a CB2 Ki of 1200 nM [1]. For reference, the endogenous ligand 2-AG has a reported CB1 Ki of 472 nM [2].

Cannabinoid Research Endocannabinoid System Pharmacology

Enzymatic Hydrolysis by Endocannabinoid Deactivating Enzymes: MGL and FAAH Substrate Profiling

The same study evaluated 2-arachidonoyl esters of 1,2,3-cyclohexanetriol as substrates for the primary 2-AG deactivating enzymes, monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH). The compounds were tested at a concentration of 100 μM under standardized assay conditions. The results indicated that these constrained analogues were recognized as substrates by both MGL and FAAH, albeit with hydrolysis rates that differed from the endogenous 2-AG and between the stereoisomers [1].

Enzyme Kinetics Endocannabinoid Metabolism Drug Discovery

Molecular Recognition: Differential Binding to Calix[4]resorcarene Polymer Membranes

A study on polymer membranes containing the host molecule calix[4]resorcarene (n-Host) investigated their ability to bind various cyclic diols and triols via hydrogen bonding. The binding amounts of several guests were quantified by HPLC analysis. 1,2,3-Cyclohexanetriol was found to have a smaller binding amount compared to 1,2-, 1,3-, and 1,4-cyclohexanediols under the tested conditions (MeOH 25 vol% solvent) [1].

Supramolecular Chemistry Molecular Recognition Sensor Materials

Synthetic Utility: 1,2,3-Cyclohexanetriol as a Key Synthon for Vitamin D Derivatives

A patent (US5334740) specifically claims 1α,2β,3β-cyclohexanetriol derivatives as useful 'key A-ring synthons' for the convergent synthesis of 1α-hydroxyvitamin D derivatives [1]. This is contrasted with other synthetic routes, such as those starting from (S)-(+)-carvone, which are described as suffering from drawbacks including costly starting materials and industrially impractical reagents [2].

Synthetic Chemistry Vitamin D Analogues Osteoporosis Therapeutics

Physical Properties: Boiling Point and Density of 1,2,3-Cyclohexanetriol

The physical properties of 1,2,3-cyclohexanetriol, such as boiling point and density, are critical for purification and handling. Reported values include a boiling point of 225.6±40.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 [1]. These values can be compared to those of the 1,3,5-isomer, which has a reported boiling point of 144 °C and a density of 1.2 g/cm3 [2].

Physical Chemistry Purification Formulation

1,2,3-Cyclohexanetriol (CAS 6286-43-7): Recommended Applications Based on Quantitative Evidence


Development of Stereochemically-Defined Probes for the Endocannabinoid System

The demonstrated sub-micromolar CB receptor affinity (Ki = 970 nM for CB1, 370 nM for CB2) of 1,2,3-cyclohexanetriol-derived 2-AG analogues like AM4434, coupled with their recognition by MGL and FAAH [1], makes this scaffold ideal for synthesizing conformationally restricted probes. Researchers studying cannabinoid receptor pharmacology or endocannabinoid metabolism should procure this compound as the core starting material for generating tool compounds to dissect the structural basis of ligand-receptor and ligand-enzyme interactions.

Synthesis of Key Intermediates for 1α-Hydroxyvitamin D Analogues

As explicitly claimed in patent literature [1], 1α,2β,3β-cyclohexanetriol derivatives are essential A-ring synthons for the convergent synthesis of 1α-hydroxyvitamin D derivatives, including promising osteoporosis agents like 2β-hydroxypropoxy-1α,25-dihydroxyvitamin D3. This provides a clear, documented advantage over other cyclitol starting materials [2]. Procurement of 1,2,3-cyclohexanetriol is therefore justified for medicinal chemistry programs focused on synthesizing and optimizing vitamin D-based therapeutics.

Fabrication of Molecular Recognition Materials for Cyclic Polyol Separation

The distinct binding behavior of 1,2,3-cyclohexanetriol towards calix[4]resorcarene (n-Host) polymer membranes, which differs from that of 1,2- and 1,3-cyclohexanediols [1], indicates its potential as a specific template or target analyte in supramolecular chemistry. This application scenario is relevant for developing novel sensor coatings, molecularly imprinted polymers (MIPs), or chromatographic stationary phases designed for the selective capture or separation of structurally similar cyclitols from complex mixtures.

General Laboratory Reagent with Differentiated Physical Properties

The significantly higher boiling point (225.6 °C vs. 144 °C) and density (1.4 g/cm3 vs. 1.2 g/cm3) of 1,2,3-cyclohexanetriol compared to its 1,3,5-isomer [1][2] are important considerations for any laboratory procedure involving heating, distillation, or density-based separations. This quantitative difference in physical constants is a critical factor for selecting the correct isomer for a given synthetic or analytical protocol, ensuring reproducibility and preventing unintended experimental outcomes.

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